4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine
Overview
Description
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine is a chemical compound characterized by its unique molecular structure, which includes a benzylamine group attached to a 5-methyl-1,2,4-oxadiazole ring
Mechanism of Action
Target of Action
Compounds with the 1,2,4-oxadiazole core have been reported to exhibit a wide range of biological activities, including anticancer and anti-infective properties .
Mode of Action
It is known that oxadiazoles can interact with various biological targets due to their versatile heterocyclic scaffold .
Biochemical Pathways
Oxadiazoles have been reported to exhibit a broad spectrum of biological activities, suggesting that they may interact with multiple biochemical pathways .
Pharmacokinetics
The compound’s molecular weight (18921 g/mol) and its predicted LogP value (1.92) suggest that it may have favorable absorption and distribution characteristics.
Result of Action
Compounds with the 1,2,4-oxadiazole core have been reported to exhibit anticancer and anti-infective activities , suggesting that they may induce cell death or inhibit the growth of certain types of cells.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine. For instance, the compound’s stability may be affected by temperature, as suggested by its storage recommendation at room temperature . Additionally, its solubility in water (964.1 mg/L at 25°C) suggests that it may be more effective in aqueous environments.
Biochemical Analysis
Biochemical Properties
4-(5-Methyl-1,2,4-oxadiazol-3-YL)benzylamine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with certain enzymes involved in metabolic pathways, potentially influencing their activity. The nature of these interactions can vary, including enzyme inhibition or activation, binding to specific protein sites, and altering the conformation of biomolecules .
Cellular Effects
The effects of this compound on different cell types and cellular processes are diverse. This compound can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate signaling pathways that regulate cell growth and differentiation, leading to changes in gene expression patterns and metabolic activity . These effects can vary depending on the cell type and the concentration of the compound used.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, changes in gene expression, and modulation of cellular signaling pathways . The precise molecular interactions and mechanisms depend on the specific context and conditions under which the compound is used.
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that the stability and degradation of this compound can influence its long-term effects on cellular function. For instance, prolonged exposure to the compound may lead to changes in cellular metabolism and gene expression . Additionally, the stability of the compound under different conditions, such as temperature and pH, can affect its activity and efficacy.
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Low doses may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Studies have reported threshold effects, where a certain dosage is required to observe noticeable effects . Additionally, high doses may result in toxic or adverse effects, highlighting the importance of dosage optimization in research and therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. These interactions can influence the overall metabolic activity of cells and tissues . Understanding the metabolic pathways associated with this compound can provide insights into its potential therapeutic applications and effects on cellular metabolism.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes . Additionally, its localization and accumulation within specific cellular compartments can influence its efficacy and effects.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and its overall impact on cellular processes.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine typically involves the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with benzylamine under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction mixture is heated to a temperature of around 80-100°C and maintained for several hours to ensure complete conversion.
Industrial Production Methods: On an industrial scale, the production of this compound involves large-scale reactors and optimized reaction conditions to achieve high yields. Continuous flow chemistry techniques can be employed to enhance the efficiency and scalability of the synthesis process. Purification steps, such as recrystallization or column chromatography, are used to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the benzylamine group to a benzaldehyde or benzoic acid derivative.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the oxadiazole ring or other functional groups.
Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles, such as alkyl halides or amines, in the presence of a base.
Major Products Formed: The major products formed from these reactions include benzaldehyde, benzoic acid, and various substituted derivatives of the oxadiazole ring.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: It has shown potential as a bioactive molecule in biological studies, with possible applications in drug discovery and development.
Medicine: The compound's unique structure makes it a candidate for the development of new therapeutic agents, particularly in the treatment of diseases such as cancer and inflammation.
Industry: Its chemical properties make it useful in the production of materials with specific desired properties, such as polymers and coatings.
Comparison with Similar Compounds
4-(5-Methyl-1,2,4-oxadiazol-3-yl)benzylamine can be compared with other similar compounds, such as 3-(5-methyl-1,2,4-oxadiazol-3-yl)benzoic acid and [(5-Methyl-1,3,4-oxadiazol-2-yl)thio]acetic acid. These compounds share structural similarities but differ in their functional groups and potential applications. The uniqueness of this compound lies in its benzylamine group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
[4-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-7-12-10(13-14-7)9-4-2-8(6-11)3-5-9/h2-5H,6,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSTDWUOSWUXAJV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40650987 | |
Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
932742-86-4 | |
Record name | 1-[4-(5-Methyl-1,2,4-oxadiazol-3-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40650987 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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